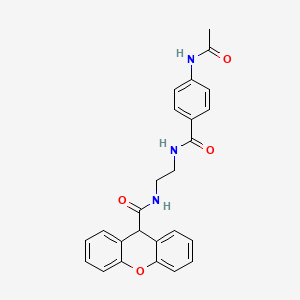

N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide

カタログ番号 B2638608

CAS番号:

1021137-10-9

分子量: 429.476

InChIキー: ALIRERFLCPPPLG-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide, also known as XNT, is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. XNT belongs to the class of xanthene derivatives and has been found to have various biochemical and physiological effects.

科学的研究の応用

- Xanthone derivatives, including this compound, possess antioxidant activity due to their unique 9H-xanthen-9-one scaffold. The core structure accommodates various substituents, allowing for diverse antioxidant effects . Researchers have investigated its ability to counteract oxidative stress via modulation of the Nrf2 (nuclear factor erythroid-derived 2-like 2) pathway in inflamed human macrophages . Further studies could explore its potential as a natural antioxidant.

- Xanthones have demonstrated anti-inflammatory properties. For instance, α- and γ-mangostin, major xanthones from Garcinia mangostana, exhibit anti-inflammatory and antioxidant effects by modulating the Nrf2 pathway . Investigating whether our compound shares similar effects could be valuable.

- Researchers synthesized a library of xanthone derivatives and evaluated them in vitro on human macrophages under pro-inflammatory conditions. The most promising compounds enhanced Nrf2 translocation, indicating a cellular response to oxidative stress and inflammation . Assessing biocompatibility and cytotoxicity is crucial for potential clinical applications.

- Oxidation reactions are valuable tools for synthetic organic chemistry. They allow functional group interconversion (e.g., alcohol to carbonyl derivatives). Investigating whether our compound participates in such reactions could provide insights into its reactivity and versatility .

- Graphene quantum dots (GQDs) interacted with 4-acetamido-2,2,6,6-tetramethylpiperidine-oxyl (4-acetamido-TEMPO) free radicals. The fluorescence quantum yields were higher for doped GQDs, suggesting potential applications in radical-related processes . Exploring our compound’s interactions with radicals could be intriguing.

- Our compound is part of a collection of rare and unique chemicals provided to early discovery researchers. While analytical data are not available, its potential applications remain intriguing .

Antioxidant Properties

Anti-Inflammatory Effects

Biocompatibility and Cytotoxicity

Functional Group Interconversion

Interaction with Free Radicals

Rare and Unique Chemical Collection

特性

IUPAC Name |

N-[2-[(4-acetamidobenzoyl)amino]ethyl]-9H-xanthene-9-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23N3O4/c1-16(29)28-18-12-10-17(11-13-18)24(30)26-14-15-27-25(31)23-19-6-2-4-8-21(19)32-22-9-5-3-7-20(22)23/h2-13,23H,14-15H2,1H3,(H,26,30)(H,27,31)(H,28,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALIRERFLCPPPLG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)NCCNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-acetamidobenzamido)ethyl)-9H-xanthene-9-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![6-methyl-3-(2-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one](/img/structure/B2638525.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2638527.png)

![2-Ethyl-1-{[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)thio]acetyl}piperidine](/img/structure/B2638532.png)

![(E)-4-(Dimethylamino)-N-(7,7-dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-enamide](/img/structure/B2638533.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2638536.png)

![6-(4-chlorobenzyl)-1-ethyl-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2638537.png)

![2-[3-Methyl-8-(4-methylpiperazin-1-yl)-2,6-dioxopurin-7-yl]acetamide](/img/structure/B2638542.png)

![4-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2638543.png)

![2-bromo-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)benzamide](/img/structure/B2638547.png)